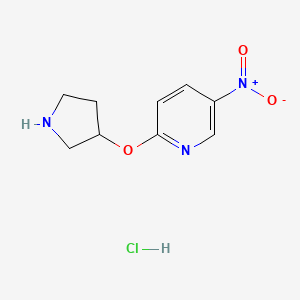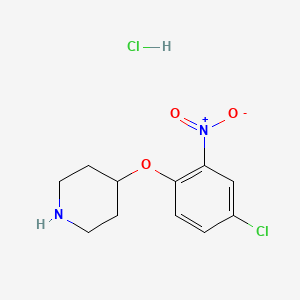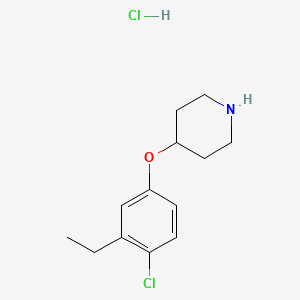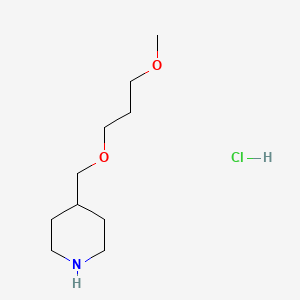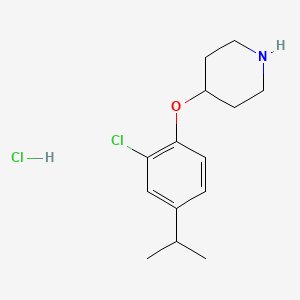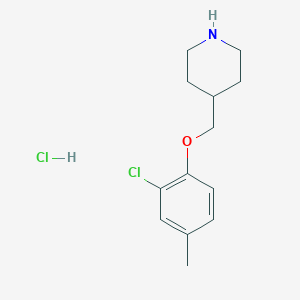
n-Cyclohexyl-n-methyl-3-piperidinamine dihydrochloride
Descripción general
Descripción
N-Cyclohexyl-n-methyl-3-piperidinamine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 . It is used in the synthesis of pharmaceuticals .
Synthesis Analysis
Piperidines, such as this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving piperidines, such as this compound, are crucial in the pharmaceutical industry . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have showcased the importance of compounds related to n-Cyclohexyl-n-methyl-3-piperidinamine dihydrochloride in facilitating organic transformations. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The study highlights the role of copper-mediated systems in promoting efficient and eco-friendly synthesis routes, underscoring the significance of nitrogen-containing catalysts and intermediates in modern organic chemistry (Kantam et al., 2013).
Pharmacology and Drug Development
In the field of pharmacology, the structural features of this compound are reminiscent of compounds explored for their therapeutic potentials. For instance, DNA methyltransferase inhibitors represent a class of compounds with significant implications in cancer therapy. By inhibiting DNA methylation, these agents can reactivate tumor suppressor genes, offering a strategy for anticancer drug development. The review by Goffin and Eisenhauer (2002) provides a comprehensive overview of DNA methyltransferase inhibitors, highlighting their clinical applications and the ongoing need for novel compounds with improved efficacy and safety profiles (Goffin & Eisenhauer, 2002).
Antimicrobial Agents
The search for new antimicrobial agents has led to the exploration of various chemical scaffolds, including monoterpenes and their derivatives. An example is p-Cymene, a monoterpene that demonstrates a wide range of biological activities, including antimicrobial effects. The review by Marchese et al. (2017) focuses on p-Cymene and its potential as an antimicrobial agent, reflecting the broader interest in compounds with similar structural motifs for addressing the challenge of antimicrobial resistance and the development of new therapeutic agents (Marchese et al., 2017).
Propiedades
IUPAC Name |
N-cyclohexyl-N-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJPZZXDPONBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1424624.png)
![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)

